4-Hydroxy-6-methyl-2-pyrone

概述

描述

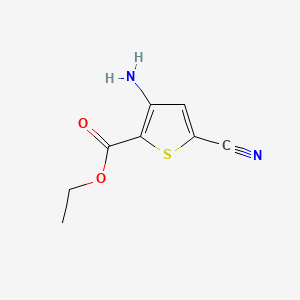

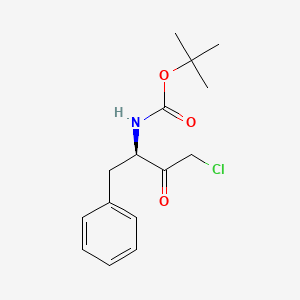

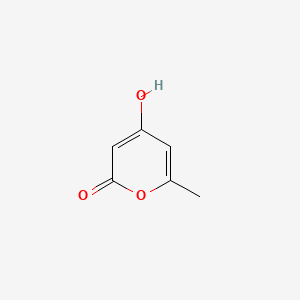

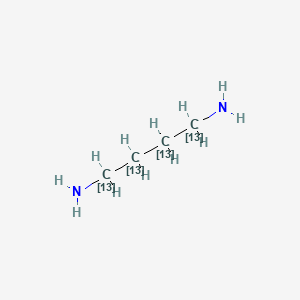

4-羟基-6-甲基吡喃-2-酮是一种有机化合物,其分子式为C6H6O3。它也称为三乙酰酸内酯。该化合物以吡喃环为特征,并带有羟基和甲基取代基。 它呈浅黄色固体,可溶于有机溶剂 .

准备方法

合成路线及反应条件

4-羟基-6-甲基吡喃-2-酮可以通过多种方法合成。一种常见的方法是让脱氢乙酰酸在升高的温度下与硫酸反应。 该过程导致生成三乙酰酸,其在冷却后会恢复到内酯形式 . 另一种方法涉及使用2-吡喃合酶酶对葡萄糖进行酶促转化 .

工业生产方法

在工业环境中,4-羟基-6-甲基吡喃-2-酮通常通过使用大肠杆菌和酿酒酵母等宿主进行微生物合成来生产。 2-吡喃合酶催化通过与丙二酰辅酶A缩合,由乙酰辅酶A合成 .

化学反应分析

反应类型

4-羟基-6-甲基吡喃-2-酮会经历各种化学反应,包括:

氧化: 它可以被氧化成不同的产物,具体取决于所用试剂。

还原: 还原反应可以修饰化合物中存在的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素和亲核试剂等试剂.

主要生成产物

科学研究应用

4-羟基-6-甲基吡喃-2-酮在科学研究中具有广泛的应用范围:

作用机制

4-羟基-6-甲基吡喃-2-酮的作用机制涉及它与各种分子靶点的相互作用。 例如,在生物系统中,它可以作为抗氧化剂,因为它的烯醇酮单元可以清除自由基 . 在酶促反应中,它充当2-吡喃合酶的底物,导致形成三乙酰酸内酯 .

相似化合物的比较

类似化合物

脱氢乙酰酸: 另一种在类似合成应用中使用的2-吡喃衍生物.

3,5-二羟基山梨酸δ-内酯: 具有结构相似性,并用于相关的化学过程.

独特之处

4-羟基-6-甲基吡喃-2-酮之所以独特,是因为它在吡喃环上的特定取代模式,这赋予了它独特的化学反应性和生物活性。 它能够进行各种化学反应,以及它在合成化学中作为通用构建块的作用,突出了它的重要性 .

属性

IUPAC Name |

4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060974 | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-10-5 | |

| Record name | 4-Hydroxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 675-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methylpyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?

A1: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.

Q3: What are the key reactive sites in this compound?

A3: The molecule exhibits reactivity at multiple sites:

- C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.

- Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.

- Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.

Q4: How can this compound be used as a building block in organic synthesis?

A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:

- Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.

- Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.

- Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.

Q5: How does the reactivity of this compound differ with aldehydes and ketones?

A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).

Q6: What are some notable examples of biologically active compounds synthesized from this compound?

A6:

- Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.

- Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with this compound yields disazo dyes with solvatochromic properties.

- Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from this compound, possesses antioxidant and cytotoxic activities.

Q7: Can this compound act as a catalyst or ligand in chemical reactions?

A7:

- Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.

Q8: Have there been computational studies on this compound?

A8:

- Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between this compound and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.

Q9: Is there information available on the stability and formulation of this compound?

A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:

- Decomposition to 4-Pyridone: this compound can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.

- Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)